molecular formula C11H13F2NO3S B2911796 3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1286717-94-9

3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2911796
CAS No.: 1286717-94-9
M. Wt: 277.29
InChI Key: LEAFQFHZCODWKS-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a high-purity chemical compound intended for research and development purposes. The molecular structure features a benzenesulfonamide core substituted with fluorine atoms at the 3 and 4 positions, a common pharmacophore in medicinal chemistry . This compound is extended with a (1-(hydroxymethyl)cyclopropyl)methyl group, a structural motif that can confer metabolic stability and influence physicochemical properties . The presence of the sulfonamide group suggests potential for a range of biological activities, as this functional group is frequently explored in the design of enzyme inhibitors and receptor ligands . Similarly, the cyclopropyl ring is often utilized in drug discovery to restrict molecular conformation and improve potency . Researchers may investigate this compound as a key intermediate in synthetic organic chemistry or as a candidate for screening in various biochemical assays. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c12-9-2-1-8(5-10(9)13)18(16,17)14-6-11(7-15)3-4-11/h1-2,5,14-15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAFQFHZCODWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide, with the chemical formula C11_{11}H13_{13}F2_2NO3_3S and CAS number 1286717-94-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, including the reaction of difluorobenzenesulfonamide derivatives with hydroxymethyl cyclopropyl intermediates. The synthetic route typically involves nucleophilic substitution and can be optimized for yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antiproliferative Effects : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, benzopsoralens with hydroxymethyl groups have demonstrated marked antiproliferative effects by inhibiting topoisomerase II activity .
  • Antimicrobial Properties : Related sulfonamide compounds are known for their antimicrobial activity. The presence of the sulfonamide group is crucial for this activity, as it mimics p-aminobenzoic acid, a substrate for bacterial folate synthesis .

Case Studies

  • Antiproliferative Activity : A study on benzopsoralens indicated that compounds with hydroxymethyl substitutions showed enhanced antiproliferative effects against mammalian cells. The mechanism involved inhibition of topoisomerase II, which is critical for DNA replication .
  • Antimicrobial Efficacy : Research on pyrazole derivatives has linked structural modifications to enhanced antimicrobial properties. The introduction of fluorine atoms often increases lipophilicity, improving cell membrane penetration and subsequent antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
BenzopsoralenStructureAntiproliferative (topoisomerase II inhibition)
Pyrazole DerivativeStructureAntimicrobial (bacterial growth inhibition)
This compoundStructurePotential antiproliferative and antimicrobial activity

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Compounds similar to this sulfonamide may inhibit key enzymes involved in nucleotide synthesis, thereby affecting DNA replication in rapidly dividing cells.
  • Cell Membrane Disruption : The incorporation of fluorine atoms could enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial activity.

Scientific Research Applications

Ethyl 2-(N-benzylacetamido)acetate is an organic compound featuring an amide functional group and an ethyl ester moiety. It has a benzyl group attached to the nitrogen atom of the acetamido group. The compound is typically a yellow oil, indicating it is liquid at room temperature, a common trait among organic esters and amides. Its combination of both an ester and an amide functional group allows for diverse reactivity patterns, making it interesting for synthesis and biological studies.

Potential Applications

Ethyl 2-(N-benzylacetamido)acetate has potential applications in synthetic organic chemistry, medicinal chemistry, and various other fields.

Pharmaceuticals

  • It serves as a building block in drug synthesis because of its amide and ester groups.
    N-benzylacetamides were synthesized and found to be more active against leukemia cell lines compared to solid tumor cell lines .

Research

  • Activation analysis can be used where a high degree of quality control is desired, offering a sensitivity exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured . It is especially useful in the processing of rare or expensive materials since, in most cases, only a fraction of a gram of material is required .

Related compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl AcetateSimple ester without an amide groupLacks biological activity associated with amides
N-BenzylacetamideAmide without an ester functionalityNo ethoxy moiety; different solubility properties
Ethyl 2-(N-benzylformamido)acetateSimilar structure but with formamide insteadDifferent nitrogen substituent affects reactivity
Ethyl PhenylacetateContains phenyl group instead of benzamideDifferent electronic properties due to phenol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key features such as fluorinated benzenesulfonamide cores or cyclopropane-containing substituents. Data are derived from patents, chemical catalogs, and structural similarity analyses.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Fluorine Positions Key Properties/Applications
Target Compound C₁₁H₁₂F₂N₂O₃S* ~298.3* (1-(Hydroxymethyl)cyclopropyl)methyl 3,4 Enhanced hydrophilicity; drug design
3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide C₁₄H₁₃F₂NO₂S 297.32 4-Methylbenzyl 3,4 High purity (97%); research reagent
3,4-Difluorobenzenesulfonamide C₆H₅F₂NO₂S 193.17* None (unsubstituted NH₂) 3,4 Simpler scaffold; lower molecular weight
4-Fluoro-N-methylbenzenesulfonamide C₇H₈FNO₂S 189.21* Methyl 4 Higher similarity (0.94) to analogs

Key Structural and Functional Differences

Substituent Complexity :

  • The target compound’s (1-(hydroxymethyl)cyclopropyl)methyl group introduces steric hindrance and polarity, contrasting with the 4-methylbenzyl group in the Thermo Scientific analog . The cyclopropane ring may improve metabolic stability compared to linear alkyl chains.
  • 3,4-Difluorobenzenesulfonamide lacks an N-substituent, reducing steric bulk but limiting tunability for target binding .

Fluorination Pattern :

  • Both the target compound and 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide feature 3,4-difluorination, which enhances electron-withdrawing effects and influences sulfonamide acidity. In contrast, 4-Fluoro-N-methylbenzenesulfonamide has a single fluorine, reducing electronic modulation .

Hydrophilicity :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the lipophilic 4-methylbenzyl or methyl substituents. This could enhance bioavailability in drug development .

Research Findings

  • Synthetic Feasibility: Cyclopropane-containing analogs often require specialized reagents (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for cross-coupling reactions, as seen in related compounds .
  • Biological Relevance : Fluorinated benzenesulfonamides are prevalent in kinase inhibitors and carbonic anhydrase inhibitors. The target compound’s substituent may optimize interactions with hydrophobic enzyme pockets while maintaining solubility .

Notes

  • The provided evidence lacks explicit data on the target compound’s synthesis, melting point, or biological activity. Comparisons are inferred from structural analogs.
  • Further studies are needed to validate the compound’s pharmacokinetic and thermodynamic properties.

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